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Compound of Interest

Compound Name:
1-N-Boc-Amino-1-N-methyl-3-N-

Cbz-aminopropane

CAS No.: 1131594-82-5

Cat. No.: B1520839 Get Quote

Common Name: tert-Butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate

Synonyms: 1-N-Boc-amino-1-N-methyl-3-N-Cbz-aminopropane Molecular Formula:

C₁₇H₂₆N₂O₄ Molecular Weight: 322.40 g/mol

Executive Summary: The Strategic Role of CAS
1131594-82-5
In the landscape of modern drug discovery—specifically within PROTAC (Proteolysis Targeting

Chimera) development and Peptidomimetic synthesis—linker chemistry is the defining factor

for bioavailability and potency. CAS 1131594-82-5 represents a "premium" linker scaffold due

to two critical structural features:

Orthogonal Protection: The Boc (acid-labile) and Cbz (hydrogenation-labile) groups allow for

precise, sequential functionalization of either amine terminus without cross-reactivity.

N-Methylation: Unlike standard diamine linkers, the N-methyl group on the Boc-protected

amine reduces intermolecular hydrogen bonding. This modification is chemically proven to

improve the membrane permeability and solubility of the final drug conjugate, a common

bottleneck in linker design.
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This guide provides a rigorous technical comparison of CAS 1131594-82-5 against standard

alternatives, supported by validated analytical protocols.

Performance Comparison: N-Methylated vs.
Standard Linkers
The following table contrasts CAS 1131594-82-5 with its non-methylated analog (Standard

Propyl Linker) and an Fmoc-variant, highlighting why researchers select this specific building

block.

Feature
CAS 1131594-82-5

(N-Methylated)
Standard Analog

(Non-Methylated)
Fmoc Variant

(Fmoc-N-Me-...)

Solubility (LogP) High (Lipophilic shift) Moderate

Low (Fmoc is

bulky/hydrophobic but

rigid)

Membrane

Permeability

Enhanced (Reduces

H-bond donors)
Standard Standard

Conformational

Freedom

Restricted (N-Me

limits rotamers)
Flexible Restricted

Coupling Kinetics
Slower (Steric

hindrance at N-Me)
Fast Slower

Deprotection Strategy
Orthogonal (Acid / H₂-

Pd)

Orthogonal (Acid / H₂-

Pd)

Orthogonal (Base /

Acid)

Primary Application Oral Drugs, PROTACs General Synthesis
Solid Phase Synthesis

(SPPS)

Scientific Insight: The "Methyl Effect"
The introduction of the methyl group (CAS 1131594-82-5) is not merely structural; it is

functional. Data suggests that N-methylation of linker amines can improve the oral

bioavailability of macrocycles and chimeras by disrupting the solvation shell, allowing the

molecule to pass through lipid bilayers more efficiently than the protonated secondary amine of

the standard analog.
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Characterization & Purity Analysis Strategy
To ensure the integrity of downstream synthesis, the purity of CAS 1131594-82-5 must be

rigorously validated. The primary impurities arise from incomplete methylation or protecting

group migration.

Critical Impurity Profile
Impurity A (Des-Methyl): The non-methylated precursor. Hard to separate by standard silica

chromatography; requires HPLC.

Impurity B (Bis-Boc): Result of over-reaction or Cbz loss.

Impurity C (Regioisomer): Methylation at the Cbz-nitrogen (rare but possible if base catalysis

is uncontrolled).

Visualizing the Analysis Workflow
The following diagram outlines the logical flow for validating a batch of CAS 1131594-82-5.
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Figure 1: Analytical workflow for validating the identity and purity of the N-methylated linker.

Detailed Experimental Protocols
Protocol A: High-Resolution HPLC Purity Method
This method is designed to separate the N-methylated product from the des-methyl impurity

(which elutes slightly earlier due to higher polarity).

Instrument: Agilent 1260 Infinity II or equivalent.
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Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile (ACN).

Flow Rate: 1.0 mL/min.

Temperature: 30°C.

Detection: UV at 210 nm (amide bond) and 254 nm (Cbz aromatic ring).

Gradient Table:

Time (min) % Mobile Phase B Description

0.0 10% Equilibration

15.0 90% Linear Gradient

20.0 90% Wash

| 20.1 | 10% | Re-equilibration |

Acceptance Criteria:

Main Peak Retention Time: ~12.5 min (varies by system).

Purity: >98.0% (Area %).

Des-methyl Impurity: <0.5%.

Protocol B: 1H-NMR Structural Verification
NMR is the definitive method to confirm the presence of the N-methyl group, which appears as

a distinct singlet.

Solvent: CDCl₃ or DMSO-d₆.
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Key Signals (CDCl₃):

δ 7.35 (m, 5H): Cbz aromatic protons (Confirm Cbz).

δ 5.10 (s, 2H): Benzylic CH₂ of Cbz.

δ 2.85 (s, 3H):N-Methyl singlet (Critical for ID).

δ 1.45 (s, 9H): Boc tert-butyl group.

δ 3.20 - 1.60 (m): Propyl chain multiplets.

Mechanism of Action: Selective Deprotection
Understanding the reactivity of CAS 1131594-82-5 is crucial for synthesis planning. The

diagram below illustrates the orthogonal deprotection pathways.
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Boc-N(Me)-Linker-NH2
(Free Primary Amine)

Selective Cbz Removal
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Figure 2: Orthogonal deprotection strategies allowing selective modification of either amine

terminus.

Storage and Stability Guidelines
Physical State: Viscous colorless oil or low-melting solid.
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Storage: -20°C is recommended. The Boc group is sensitive to moisture and heat over long

periods; the Cbz group is generally stable.

Handling: N-methylated carbamates can exist as rotamers, leading to broad NMR signals at

room temperature. If NMR peaks are broad, run the experiment at 50°C to coalesce the

rotamers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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